N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[1,5-A]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-A]pyrazine derivatives .
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-A]pyrazine derivatives, such as:
- Pyrazolo[1,5-A]pyrimidines
- Pyrazolo[3,4-D]pyrimidines
- Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines .
Uniqueness
N-[(4-Fluorophenyl)methyl]-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is unique due to its specific chemical structure, which includes a fluorophenyl group and a thiomorpholine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-13-12-25-17(18(22-13)24-6-8-27-9-7-24)10-16(23-25)19(26)21-11-14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNREDRRPHIVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=N1)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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